

Application Notes and Protocols for the Purity Analysis of C₁₉H₂₀FN₃O₆

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Compound of Interest

Compound Name: C₁₉H₂₀FN₃O₆

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for determining the purity of the organic compound with the molecular formula **C₁₉H₂₀FN₃O₆**. The protocols are designed to be adaptable for quality control, stability testing, and characterization of this and structurally related compounds.

Introduction

The compound with the molecular formula **C₁₉H₂₀FN₃O₆**, identified as 3-[(3a'S,6a'R)-5-fluoro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid[1], is a complex heterocyclic molecule. Ensuring its purity is critical for its potential applications in research and drug development. This document outlines key analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Analytical Methods Overview

A multi-faceted approach is recommended for the comprehensive purity analysis of **C₁₉H₂₀FN₃O₆**. [2][3][4] The primary methods and their applications are summarized below.

Analytical Technique	Purpose	Key Parameters Measured
HPLC (UV/DAD)	Primary purity assessment, quantification of impurities	Peak area percentage, retention time, peak purity
LC-MS/MS	Identification and quantification of trace impurities	Mass-to-charge ratio (m/z), fragmentation patterns
NMR Spectroscopy	Structural confirmation and quantification of impurities	Chemical shifts, signal integration, presence of unexpected signals
Elemental Analysis	Confirmation of elemental composition	Percentage of Carbon (C), Hydrogen (H), Nitrogen (N)

Experimental Protocols

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.^{[2][5][6][7]} A reversed-phase HPLC method with UV detection is proposed for the routine analysis of **C19H20FN3O6**.

Objective: To separate and quantify the main compound from its potential process-related impurities and degradation products.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (0.1% in water, v/v)

- Water (HPLC grade)
- Reference standard of **C19H20FN3O6** (of known purity)
- Sample of **C19H20FN3O6** for analysis

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 15% B; 2-17 min: 15-35% B; 17-22 min: 35-80% B; 22-25 min: 80% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm (or λ_{max} determined by UV scan)
Injection Volume	10 μL

Sample Preparation:

- Prepare a stock solution of the **C19H20FN3O6** reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
- Prepare a sample solution of the **C19H20FN3O6** to be tested at the same concentration.
- Filter both solutions through a 0.45 μm syringe filter before injection.

Data Analysis:

- The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Impurity levels are reported as a percentage of the total peak area.

LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities, even at trace levels.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To identify potential process impurities and degradation products by determining their molecular weight and fragmentation patterns.

Instrumentation:

- UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- C18 reversed-phase column suitable for UHPLC.

Chromatographic Conditions:

- Similar to the HPLC method, but with adjustments for UHPLC (e.g., smaller particle size column, higher pressure).

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), positive and negative modes
Scan Range	m/z 100 - 1000
MS/MS Fragmentation	Collision-Induced Dissociation (CID)

Data Analysis:

- The accurate mass measurements are used to propose elemental compositions for the impurities.
- The MS/MS fragmentation patterns are compared with the fragmentation of the main compound to elucidate the structures of the impurities.

NMR spectroscopy is invaluable for the definitive structural confirmation of the main compound and can also be used for quantitative purity analysis (qNMR).[\[11\]](#)

Objective: To confirm the chemical structure of **C19H20FN3O6** and to detect and quantify any structurally related impurities.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve a precisely weighed amount of the **C19H20FN3O6** sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
- For quantitative NMR (qNMR), add a precisely weighed amount of an internal standard with a known purity.

Experiments:

- ¹H NMR: Provides information on the proton environment and can be used for initial purity assessment by integrating signals.
- ¹³C NMR: Confirms the carbon framework of the molecule.
- 2D NMR (COSY, HSQC, HMBC): Aids in the complete structural elucidation and assignment of all proton and carbon signals.
- ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

Data Analysis:

- The chemical shifts and coupling constants should be consistent with the proposed structure.
- The presence of any unexpected signals may indicate impurities.
- In qNMR, the purity is calculated by comparing the integral of a specific signal from the analyte to the integral of a signal from the internal standard.

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is a fundamental indicator of purity.

Objective: To verify that the elemental composition of the synthesized compound matches the theoretical values for **C₁₉H₂₀FN₃O₆**.

Instrumentation:

- CHNS/O Elemental Analyzer.

Procedure:

- A precisely weighed amount of the dried sample is combusted in a high-temperature furnace.
- The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

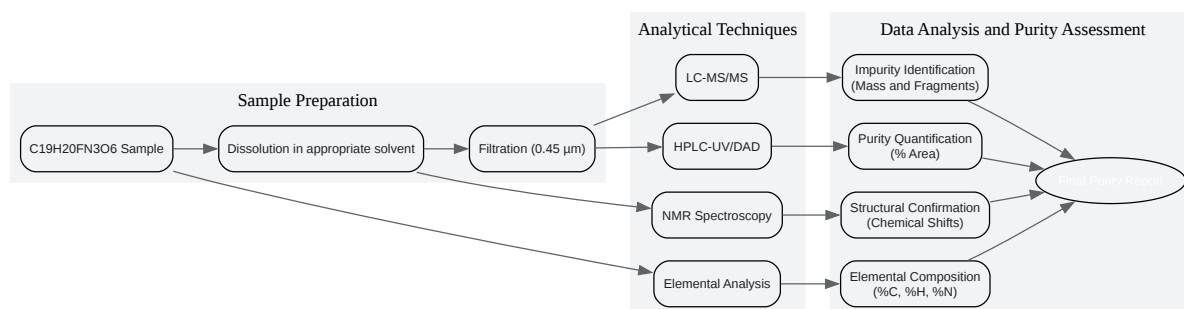
Data Analysis:

- The experimentally determined percentages of C, H, and N are compared to the calculated theoretical values.

Theoretical vs. Expected Experimental Values:

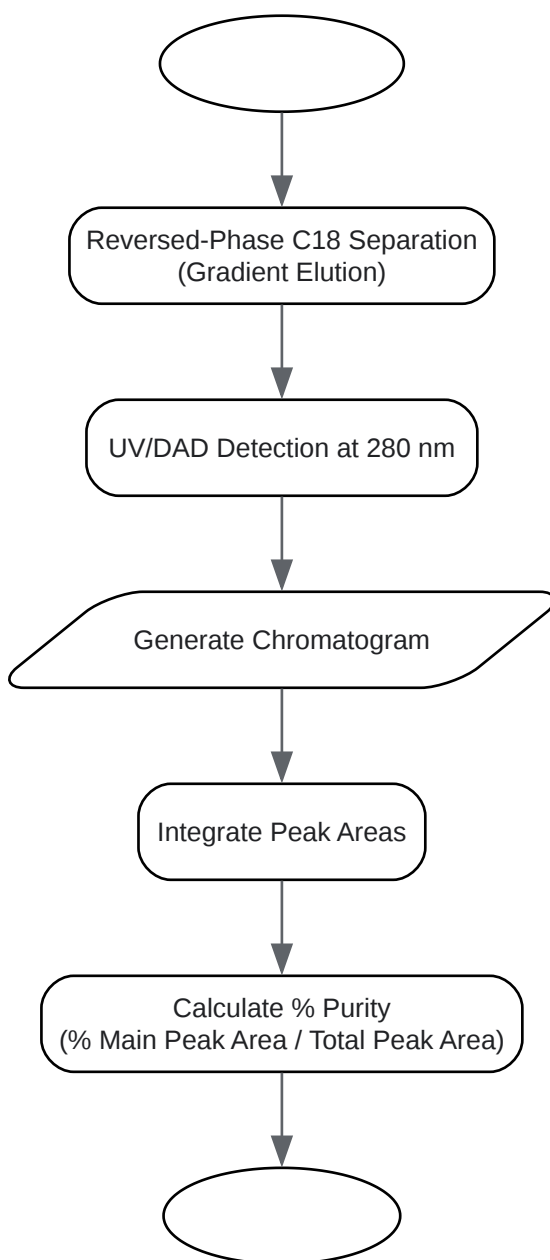
Element	Theoretical %	Acceptable Range (%)
Carbon (C)	56.29	55.89 - 56.69
Hydrogen (H)	4.97	4.57 - 5.37
Nitrogen (N)	10.37	9.97 - 10.77

Visualizations



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Caption: Overall workflow for the purity analysis of **C19H20FN3O6**.



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Caption: Logical flow of the HPLC purity determination method.

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